molecular formula C8H11ClN2O3 B2499844 1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride CAS No. 2230807-53-9

1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride

カタログ番号: B2499844
CAS番号: 2230807-53-9
分子量: 218.64
InChIキー: UINDRKJLJONAAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number 1691230-03-1 and a molecular weight of 182.18 g/mol (for the free acid form) . It is derived from the imidazole-4-carboxylic acid scaffold, a structure noted in scientific literature for its relevance in medicinal chemistry research . Specifically, derivatives of imidazole-4-carboxylic acid have been investigated as precursors in the synthesis of novel compounds with antiplatelet activity, showing potential as antagonists for various platelet receptors in preliminary studies . As a building block, this tetrahydrofuran-substituted imidazole derivative is supplied For Research Use Only. It is intended for use by qualified researchers in laboratory settings for the development and synthesis of new chemical entities. This product is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound to explore structure-activity relationships, particularly in designing molecules with specific receptor affinities. The compound is offered with a guaranteed level of purity and identity, confirmed by analytical techniques. Handling should adhere to safe laboratory practices.

特性

IUPAC Name

1-(oxolan-3-yl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c11-8(12)7-3-10(5-9-7)6-1-2-13-4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDRKJLJONAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(N=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride typically involves the reaction of oxolane derivatives with imidazole carboxylic acids under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity, particularly against fungal strains such as Candida albicans and Candida tropicalis. Studies indicate that derivatives of imidazole, including 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride, exhibit better profiles than traditional antifungal agents like fluconazole. For instance, research has shown that certain imidazole derivatives possess minimum inhibitory concentration (MIC) values significantly lower than those of fluconazole, suggesting their potential as effective antifungal agents .

Anti-inflammatory Effects

Research into imidazole derivatives has also highlighted their anti-inflammatory properties. Some studies have synthesized novel imidazole compounds that exhibit substantial anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

Analgesic Activity

In addition to antimicrobial and anti-inflammatory effects, certain imidazole derivatives have shown analgesic properties. For example, compounds similar to 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride have been evaluated for their pain-relief capabilities in preclinical models, demonstrating efficacy comparable to conventional analgesics .

Synthetic Pathways

The synthesis of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. The general synthetic strategy includes:

  • Formation of the Imidazole Ring : Starting materials undergo cyclization reactions to form the imidazole core.
  • Carboxylation : Introduction of the carboxylic acid functional group is achieved through various methods such as carbonylation or direct carboxylation.
  • Hydrochloride Salt Formation : The final step often involves protonation to yield the hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

Case Study: Antifungal Activity

A study published in Molecules evaluated several new imidazole derivatives for their antifungal properties against resistant strains of Candida. The findings indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced activity compared to standard treatments .

CompoundMIC (µmol/mL)Comparison with Fluconazole
4a0.5807More potent
Fluconazole>1.6325Reference

Case Study: Anti-inflammatory Activity

In another study focused on the synthesis of novel imidazole derivatives, researchers found that certain compounds exhibited over 80% inhibition of COX enzymes at therapeutic concentrations, indicating strong anti-inflammatory potential .

CompoundCOX Inhibition (%)Comparison with Diclofenac
2g89Comparable
Diclofenac100Reference

作用機序

The mechanism of action of 1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Salt Form
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride Not explicitly provided* C₈H₁₁ClN₂O₃ ~218.6 Oxolan-3-yl (tetrahydrofuran) Hydrochloride
1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride 1989659-04-2 C₆H₉ClN₂O₂ 176.6 Ethyl Hydrochloride
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride 1422385-98-5 C₁₀H₈Cl₂N₂O₂ 259.09 3-Chlorophenyl Hydrochloride
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride 1808532-55-9 C₈H₈Cl₂N₄O₂ 263.08 Pyrimidin-2-yl Dihydrochloride
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride 2031268-81-0 C₇H₁₃Cl₂N₃O₂ 242.11 1-Aminopropyl Dihydrochloride

Analysis of Substituent Effects

  • This may improve solubility in aqueous environments, a critical factor in drug bioavailability .
  • 3-Chlorophenyl Group : The aromatic chlorophenyl substituent adds steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets in target proteins or influence electronic interactions in catalytic sites .
  • Pyrimidin-2-yl Group : The nitrogen-rich heteroaromatic ring in 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride offers additional hydrogen-bonding and π-stacking interactions, making it suitable for targeting nucleotide-binding domains .
  • 1-Aminopropyl Group: The amine-functionalized alkyl chain in 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride introduces a basic site, which may improve solubility in acidic conditions and facilitate salt formation .

生物活性

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride involves several chemical reactions, typically starting from imidazole derivatives. The oxolane moiety is introduced to enhance the compound's biological properties. Various synthetic routes have been documented, including the use of coupling agents and specific reaction conditions to optimize yield and purity.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and interactions with cellular pathways. For instance, it has been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism, which plays a crucial role in conditions like gout and hyperuricemia.

In Vitro Studies

In vitro studies have demonstrated that 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride possesses significant inhibitory activity against XOR. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the nanomolar range, indicating potent activity compared to standard inhibitors like febuxostat .

CompoundIC50 (nM)Activity
Febuxostat7.0Standard inhibitor
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid8.0XOR inhibitor

In Vivo Efficacy

In animal models, particularly those induced with hyperuricemia, the compound has shown promising results in reducing uric acid levels and improving renal function markers such as creatinine and urea nitrogen levels. These findings suggest potential therapeutic applications in managing gout and related disorders .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the imidazole ring and oxolane substituents can significantly influence biological activity. Compounds with bulky groups or electron-withdrawing functionalities tend to enhance potency against XOR while maintaining acceptable toxicity profiles.

Study on Antitumor Activity

A study evaluated the antiproliferative effects of various imidazole derivatives, including 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride, against cancer cell lines such as HL-60 (pro-myelocytic leukemia) and NCI H292 (lung carcinoma). The compound exhibited moderate cytotoxicity with IC50 values comparable to established chemotherapeutics .

Cell LineCompoundIC50 (µM)
HL-601-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid19.0
NCI H292Doxorubicin (control)0.5

Toxicity Profile

Toxicity assessments indicate that while the compound shows promising therapeutic effects, careful evaluation is necessary to mitigate potential side effects associated with long-term use. Studies have indicated that certain derivatives may exhibit lower toxicity compared to traditional treatments .

Q & A

Q. What are the recommended synthetic routes for 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting from oxolane (tetrahydrofuran) derivatives and imidazole precursors. Key steps include:

  • Coupling Reactions : Use of palladium or copper catalysts to facilitate cross-coupling between oxolan-3-yl and imidazole moieties .
  • Carboxylic Acid Formation : Oxidation of aldehyde intermediates (e.g., using KMnO₄ in dichloromethane at 40°C for 4 hours, yielding ~94% purity) .
  • Hydrochloride Salt Formation : Treatment with HCl in anhydrous conditions to stabilize the final product .
    Optimize solvent choice (e.g., DMF for coupling, dichloromethane for oxidation) and temperature control to minimize side reactions .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • LC/MS : Retention time analysis (e.g., 1.32 min under SMD-FA05-1 conditions) confirms molecular weight and fragmentation patterns .
  • NMR : ¹H/¹³C NMR spectra validate structural integrity, focusing on oxolane proton signals (δ 3.5–4.5 ppm) and imidazole ring protons (δ 7.0–8.5 ppm) .
  • HPLC : Purity assessment (e.g., 99.59% by HPLC) with C18 columns and acetonitrile/water gradients .
  • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and imidazole C=N absorption (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields during the coupling reaction in synthesis?

Methodological Answer: Low yields often arise from incomplete catalyst activation or solvent incompatibility. Strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to improve reaction kinetics .
  • Temperature Gradients : Gradual heating (e.g., 25°C to 60°C) enhances intermediate stability .
    Monitor reaction progress via TLC or inline LC/MS to identify bottlenecks .

Q. What are the implications of structural modifications on biological activity?

Methodological Answer:

  • Oxolane Ring Substitutions : Introducing fluorinated or methyl groups at the oxolane 3-position can enhance lipophilicity and blood-brain barrier penetration .
  • Imidazole Modifications : Replacing the carboxylic acid with sulfonamide groups (via 1-methyl-1H-imidazole-4-sulfonyl chloride intermediates) may alter enzyme inhibition profiles .
  • SAR Studies : Use xanthine oxidase or kinase inhibition assays to evaluate bioactivity changes, as demonstrated in imidazole derivative studies .

Q. How can discrepancies in purity assessments (HPLC vs. NMR) be resolved?

Methodological Answer:

  • Impurity Profiling : Combine HPLC with high-resolution MS to identify degradation products (e.g., hydrolyzed imidazole derivatives) .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., TMSP) to quantify residual solvents or byproducts undetected by HPLC .
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity to correlate stability with analytical results .

Q. What factors influence the stability of this compound under storage conditions?

Methodological Answer:

  • Moisture Sensitivity : The hydrochloride salt is hygroscopic; store desiccated at -20°C in argon-sealed vials .
  • Oxidative Degradation : Avoid exposure to strong oxidizers (e.g., peroxides), which can decompose the imidazole ring .
  • pH-Dependent Stability : In aqueous solutions, maintain pH 4–6 to prevent carboxylic acid decarboxylation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。